Einecs 249-087-9
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-4-(p-tolylthio)benzenediazonium chloride typically involves the diazotization of 2,5-diethoxyaniline followed by the introduction of a p-tolylthio group. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the aniline derivative is treated with nitrous acid in the presence of hydrochloric acid. The resulting diazonium salt is then reacted with p-tolylthiol to form the final product. The process is carefully monitored to maintain the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-4-(p-tolylthio)benzenediazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different substituted aromatic compounds.
Coupling Reactions: It can couple with phenols or amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and hydroxides. The reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Phenols and amines are used as coupling partners, often in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Various substituted aromatic compounds.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aniline derivatives.
Scientific Research Applications
2,5-diethoxy-4-(p-tolylthio)benzenediazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-4-(p-tolylthio)benzenediazonium chloride primarily involves its ability to form diazonium ions, which are highly reactive intermediates. These ions can undergo various reactions, such as coupling with nucleophiles or reduction to form aniline derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
2,5-diethoxybenzenediazonium chloride: Lacks the p-tolylthio group, leading to different reactivity and applications.
4-(p-tolylthio)benzenediazonium chloride: Lacks the diethoxy groups, affecting its solubility and reactivity.
Uniqueness
2,5-diethoxy-4-(p-tolylthio)benzenediazonium chloride is unique due to the presence of both diethoxy and p-tolylthio groups, which confer specific reactivity and solubility properties. These characteristics make it particularly useful in the synthesis of complex organic compounds and specialty chemicals.
Properties
CAS No. |
28573-66-2 |
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Molecular Formula |
C17H20Cl3N2O2SZn+ |
Molecular Weight |
488.2 g/mol |
IUPAC Name |
dichlorozinc;2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;hydrochloride |
InChI |
InChI=1S/C17H19N2O2S.3ClH.Zn/c1-4-20-15-11-17(16(21-5-2)10-14(15)19-18)22-13-8-6-12(3)7-9-13;;;;/h6-11H,4-5H2,1-3H3;3*1H;/q+1;;;;+2/p-2 |
InChI Key |
UAPCNHBBBWEEOE-UHFFFAOYSA-L |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.Cl.Cl[Zn]Cl |
Origin of Product |
United States |
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